N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide
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Overview
Description
N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound that features a pyrazole ring, a difluorophenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a halogenation reaction followed by a nucleophilic substitution to introduce the difluorophenyl group onto the pyrazole ring.
Formation of the Pyridine Carboxamide Moiety: This can be done by reacting a pyridine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Methylsulfanyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole and pyridine derivatives.
Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyridine moieties can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,6-dichlorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide
- N-[5-(2,6-dimethylphenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide
- N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(ethylsulfanyl)pyridine-4-carboxamide
Uniqueness
N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The difluorophenyl group can enhance metabolic stability and binding affinity, making this compound a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-methylsulfanylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c1-24-14-7-9(5-6-19-14)16(23)20-13-8-12(21-22-13)15-10(17)3-2-4-11(15)18/h2-8H,1H3,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKYICCIVAQWGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=NNC(=C2)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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